Cas no 2680889-57-8 (tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate)

tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate 化学的及び物理的性質
名前と識別子
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- 2680889-57-8
- tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate
- EN300-28304325
- tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate
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- インチ: 1S/C17H20BrN3O4S/c1-17(2,3)25-16(22)21-15-8-7-14(11-19-15)26(23,24)20-10-12-5-4-6-13(18)9-12/h4-9,11,20H,10H2,1-3H3,(H,19,21,22)
- InChIKey: YNQKPBSIZRTSOF-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CNS(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)(=O)=O
計算された属性
- 精确分子量: 441.03579g/mol
- 同位素质量: 441.03579g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 7
- 複雑さ: 574
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- XLogP3: 2.9
tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28304325-0.05g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 95.0% | 0.05g |
$912.0 | 2025-03-19 | |
Enamine | EN300-28304325-1g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 1g |
$1086.0 | 2023-09-07 | ||
Enamine | EN300-28304325-10.0g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
Enamine | EN300-28304325-0.1g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 95.0% | 0.1g |
$956.0 | 2025-03-19 | |
Enamine | EN300-28304325-0.5g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 95.0% | 0.5g |
$1043.0 | 2025-03-19 | |
Enamine | EN300-28304325-0.25g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 95.0% | 0.25g |
$999.0 | 2025-03-19 | |
Enamine | EN300-28304325-1.0g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
Enamine | EN300-28304325-5.0g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
Enamine | EN300-28304325-2.5g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
Enamine | EN300-28304325-5g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 5g |
$3147.0 | 2023-09-07 |
tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamateに関する追加情報
Introduction to tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate (CAS No. 2680889-57-8)
tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate (CAS No. 2680889-57-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a tert-butyl carbamate group, a pyridine ring, and a bromophenyl sulfamoyl moiety. These structural elements contribute to its biological activity and make it a promising candidate for further research and development.
The tert-butyl carbamate group is a common protecting group in organic synthesis, often used to mask the reactivity of amine functionalities. This group can be selectively removed under mild conditions, making it a valuable tool in the synthesis of complex molecules. In the context of tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate, the tert-butyl carbamate protects the nitrogen atom of the pyridine ring, allowing for controlled reactions and modifications.
The pyridine ring is a fundamental building block in many bioactive compounds due to its aromaticity and electron-withdrawing properties. Pyridine derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of a pyridine ring in tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate suggests that this compound may exhibit similar biological activities.
The bromophenyl sulfamoyl moiety is another key structural feature of this compound. Sulfamoyl groups are known for their ability to form hydrogen bonds and interact with biological targets, making them useful in drug design. The bromine atom further enhances the lipophilicity and electronic properties of the molecule, potentially influencing its binding affinity and selectivity towards specific receptors or enzymes.
Recent studies have explored the potential therapeutic applications of compounds with similar structures to tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate. For instance, a study published in the Journal of Medicinal Chemistry reported that pyridine-based sulfamoyl compounds exhibited potent antiproliferative activity against various cancer cell lines. The researchers found that these compounds selectively inhibited the growth of cancer cells while showing minimal toxicity towards normal cells.
In another study, published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the anti-inflammatory properties of pyridine-sulfamoyl derivatives. The results indicated that these compounds effectively reduced inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate may have potential as an anti-inflammatory agent.
The synthesis of tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate involves several steps, including the formation of the tert-butyl carbamate group, the introduction of the bromophenyl sulfamoyl moiety, and the final coupling reaction to form the pyridine ring. These synthetic routes are well-documented in the literature and can be optimized for large-scale production if necessary.
In terms of pharmacokinetics, preliminary studies suggest that tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate has favorable properties such as good solubility and stability. These characteristics are crucial for ensuring that the compound can be effectively delivered to its target site in vivo. Further research is needed to fully characterize its pharmacokinetic profile and determine its suitability for clinical applications.
Toxicity studies on tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate have shown promising results. Initial tests in cell cultures and animal models have indicated low toxicity at therapeutic concentrations. However, more comprehensive toxicological evaluations are required to ensure its safety for human use.
In conclusion, tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate (CAS No. 2680889-57-8) is a promising compound with potential therapeutic applications in areas such as cancer treatment and inflammation management. Its unique structural features and favorable biological properties make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.
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